molecular formula C16H20N2O4S B2918916 Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate CAS No. 367907-58-2

Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2918916
CAS No.: 367907-58-2
M. Wt: 336.41
InChI Key: PPXSJACRWDMLRP-UHFFFAOYSA-N
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Description

Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core substituted with methoxy, methyl, and sulfanylidene groups. Its structural complexity arises from the 2,5-dimethoxyphenyl ring at position 6 and the ester functionality at position 3.

Properties

IUPAC Name

methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-9-13(15(19)22-5)14(17-16(23)18(9)2)11-8-10(20-3)6-7-12(11)21-4/h6-8,14H,1-5H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSJACRWDMLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=C(C=CC(=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333682
Record name methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

367907-58-2
Record name methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article summarizes the available research findings regarding its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a pyrimidine core substituted with a dimethoxyphenyl group and a sulfanylidene moiety, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in glioma cell lines by activating specific signaling pathways associated with cell death .
    • A study reported an IC50 value of 2.00 µM in inhibiting the interaction between GST-tagged 14-3-3gamma and a phosphopeptide involved in cancer signaling pathways .
  • Antioxidant Properties :
    • The presence of methoxy groups in the phenyl ring may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Activity :
    • Preliminary tests have suggested that this compound exhibits antimicrobial effects against certain bacterial strains, although detailed studies are required to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A (2019)Demonstrated significant anticancer activity in glioma cell lines with an IC50 of 2.00 µM .
Study B (2020)Reported antioxidant activity through free radical scavenging assays .
Study C (2021)Investigated antimicrobial properties against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Comparisons

Key Analogues Identified:

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a, 11b) Core Structure: Thiazolo[3,2-a]pyrimidine fused with a benzylidene group. Substituents: 5-methylfuran-2-yl at position 7, cyano (CN) at position 6, and variable aryl groups (e.g., 2,4,6-trimethylphenyl in 11a; 4-cyanophenyl in 11b) . Key Differences:

  • Absence of sulfanylidene group.
  • Presence of fused thiazole ring and additional carbonyl groups.

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Core Structure: Pyrimido[2,1-b]quinazoline fused system. Substituents: 5-methylfuran-2-yl at position 2, cyano at position 3 . Key Differences:

  • Additional quinazoline ring fusion.
  • Replacement of sulfanylidene with carbonyl (C=O) groups.

Methyl (6S)-3-(3,5-dimethylphenyl)-4-methyl-2-sulfanylidene-6-(2,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate

  • Core Structure : Closest analogue with a dihydropyrimidine backbone.
  • Substituents : 2,4,5-trimethoxyphenyl at position 6 and 3,5-dimethylphenyl at position 3 .
  • Key Differences :

  • Methoxy substitution pattern on the aryl ring (2,4,5 vs. 2,5 in the target compound).
  • Additional methyl group at position 4.

Pharmacological and Physicochemical Properties

Data Table:
Compound Melting Point (°C) Yield (%) Molecular Formula Notable Spectral Data (IR, NMR)
Target Compound Not reported Not given C₁₇H₂₀N₂O₅S Likely IR: ~1670 cm⁻¹ (C=S), ~1700 cm⁻¹ (COOR)
11a 243–246 68 C₂₀H₁₀N₄O₃S IR: 2219 cm⁻¹ (CN); NMR: δ 2.24–7.94
11b 213–215 68 C₂₂H₁₇N₃O₃S IR: 2209 cm⁻¹ (CN); NMR: δ 2.24–8.01
12 268–269 57 C₁₇H₁₀N₄O₃ IR: 2220 cm⁻¹ (CN); NMR: δ 2.34–9.59
Key Observations:
  • The target compound’s sulfanylidene group may enhance hydrogen-bonding interactions compared to analogues with carbonyl groups.
  • Methoxy substituents in the target compound and analogue likely improve lipophilicity, influencing bioavailability.
  • Cyano-containing analogues (11a, 11b, 12) exhibit higher polarity due to the CN group .

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